molecular formula C14H23NO3 B13465517 Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13465517
M. Wt: 253.34 g/mol
InChI Key: VHVWGUDHFMEYLN-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-1-azaspiro[45]decane-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with substrates containing an active methylene group . The reaction is usually carried out in an organic solvent such as toluene under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.

    Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides rigidity and specificity in binding to targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the position of the oxo group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h4-10H2,1-3H3

InChI Key

VHVWGUDHFMEYLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CCCCC2

Origin of Product

United States

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